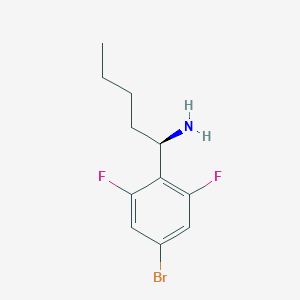

(R)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine

Description

“(R)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine” is a chiral amine derivative featuring a pentyl chain attached to a 4-bromo-2,6-difluorophenyl aromatic ring. While direct pharmacological data are absent in the provided evidence, its structural analogs (e.g., ethylamine and acetonitrile derivatives) are utilized in organic synthesis and drug development .

Properties

Molecular Formula |

C11H14BrF2N |

|---|---|

Molecular Weight |

278.14 g/mol |

IUPAC Name |

(1R)-1-(4-bromo-2,6-difluorophenyl)pentan-1-amine |

InChI |

InChI=1S/C11H14BrF2N/c1-2-3-4-10(15)11-8(13)5-7(12)6-9(11)14/h5-6,10H,2-4,15H2,1H3/t10-/m1/s1 |

InChI Key |

RRUNPDIHDYRZQK-SNVBAGLBSA-N |

Isomeric SMILES |

CCCC[C@H](C1=C(C=C(C=C1F)Br)F)N |

Canonical SMILES |

CCCCC(C1=C(C=C(C=C1F)Br)F)N |

Origin of Product |

United States |

Preparation Methods

Aromatic Substitution and Functionalization

- Halogenation and fluorination : The bromine and fluorine substituents on the phenyl ring are introduced or retained through selective halogenation and fluorination reactions. Bromination typically involves electrophilic aromatic substitution, while fluorination uses nucleophilic or electrophilic fluorinating agents to substitute hydrogens at the 2,6-positions.

- Starting from 4-bromo-2,6-difluoroaniline or 4-bromo-2,6-difluorobenzene ensures the correct substitution pattern is present before side chain installation.

Side Chain Installation

- Alkylation of the aromatic ring is less common due to the sensitivity of halogen substituents; instead, the side chain is usually introduced via:

- Reductive amination of the corresponding aldehyde or ketone with ammonia or amine sources, employing chiral catalysts or auxiliaries to control stereochemistry.

- Chiral resolution or asymmetric synthesis methods to obtain the (R)-enantiomer of pentan-1-amine derivatives.

Catalytic and Reaction Conditions

- Reactions are often conducted under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or degradation.

- Temperature control is critical, with many steps performed at low to moderate temperatures to preserve stereochemical integrity and avoid side reactions.

- Catalysts such as palladium complexes may be employed in cross-coupling reactions if biphenyl or related intermediates are involved, though these are more common in related biphenyl syntheses rather than direct amine synthesis.

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the chemical structure and substitution pattern on the aromatic ring and the amine side chain.

- Mass Spectrometry (MS) : Confirms molecular weight and purity.

- Chiral High-Performance Liquid Chromatography (HPLC) : Determines enantiomeric excess and confirms (R)-configuration.

- Computational Chemistry : Used to analyze 3D conformation and steric interactions, aiding in understanding stereochemical outcomes.

- The presence of fluorine atoms at the 2,6-positions enhances the metabolic stability and lipophilicity of the compound, which is beneficial for biological applications.

- Stereoselective synthesis is critical; minor changes in reaction temperature, solvent, or reagent equivalents can significantly affect yield and enantiomeric purity.

- Use of palladium-catalyzed coupling reactions has been explored for related fluorinated biphenyl derivatives, suggesting potential routes for complex intermediates in the synthesis.

| Methodology | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct reductive amination with chiral catalysts | Introduces chiral pentan-1-amine side chain | High stereoselectivity, moderate conditions | Requires chiral catalysts, possible low yields |

| Electrophilic halogenation/fluorination on aromatic ring | Introduces Br and F substituents | Selective substitution, commercially available starting materials | Sensitive reaction conditions, risk of over-halogenation |

| Cross-coupling (e.g., Pd-catalyzed) for biphenyl intermediates | Used in related fluorinated biphenyl syntheses | High yield, scalable | Requires expensive catalysts, multi-step |

| Chiral resolution of racemic amine | Separation of enantiomers post-synthesis | Simpler reagents | Wasteful, lower overall yield |

The preparation of (R)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine involves a combination of selective aromatic substitution and stereoselective side chain installation. The use of chiral catalysts or auxiliaries is essential to obtain the (R)-enantiomer with high purity. Analytical methods such as NMR, MS, and chiral HPLC are critical for characterization. Advances in palladium-catalyzed coupling and fluorination techniques contribute to efficient synthesis routes, though careful optimization of reaction conditions is necessary to maximize yield and stereochemical fidelity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding oxides.

Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the amine group.

Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution may introduce new functional groups.

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Study of Reaction Mechanisms: Helps in understanding the mechanisms of halogenation and amination reactions.

Biology

Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.

Medicine

Pharmaceutical Research: Explored for potential therapeutic applications, such as targeting specific enzymes or receptors.

Industry

Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the biological context and the compound’s structure. The presence of halogen atoms may influence its binding affinity and specificity.

Comparison with Similar Compounds

Alkyl Chain Length and Chirality

- The pentyl chain in the target compound increases lipophilicity (predicted higher LogP vs. ethyl or nitrile analogs), which may enhance membrane permeability in biological systems. In contrast, the ethylamine hydrochloride derivative’s shorter chain improves solubility but reduces hydrophobic interactions .

Electronic Effects of Substituents

- The 4-bromo-2,6-difluorophenyl group in all analogs provides strong electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution or cross-coupling reactions. The boronic acid derivative is particularly valuable in Suzuki-Miyaura reactions .

- The acetonitrile analog’s nitrile group serves as a versatile synthon for constructing heterocycles (e.g., tetrazoles or triazoles) .

Biological Activity

(R)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine is an organic compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

The compound features a bromine atom and two fluorine atoms attached to a phenyl ring, linked to a pentan-1-amine chain. Its molecular formula is with a molecular weight of approximately 278.14 g/mol. The specific stereochemistry indicated by the (R)- designation plays a crucial role in its biological interactions and reactivity profiles.

Tyrosine Kinase Inhibition

Research indicates that compounds structurally similar to this compound may act as inhibitors of tyrosine kinases, which are pivotal in various cancer pathways. These compounds can bind competitively at the ATP site of receptors such as the epidermal growth factor receptor (EGFR), potentially interfering with signaling pathways that promote tumor growth.

Binding Affinity and Selectivity

The presence of halogen substituents (bromine and fluorine) enhances the compound's binding affinity to specific biological targets. This modification can lead to increased selectivity and potency in inhibiting enzyme activities or receptor functions compared to non-halogenated analogs.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and related compounds:

Potential Applications

Given its biological activity, this compound has potential applications in:

- Cancer Treatment : As a candidate for developing novel anticancer therapies targeting tyrosine kinases.

- Drug Development : Its unique structural features may facilitate the design of selective inhibitors with fewer side effects compared to existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.